

Rosiptor Acetate: A SHIP1 Activator's Role in Inflammation

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Compound of Interest

Compound Name: *Rosiptor Acetate*

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

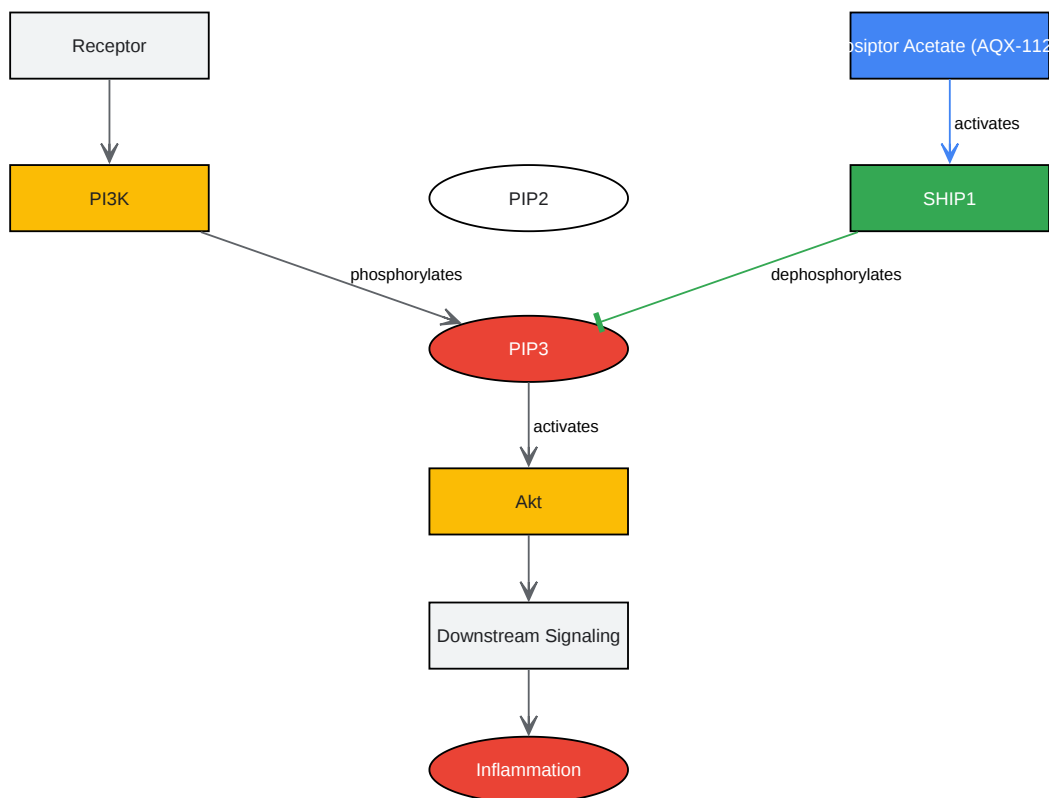
Executive Summary: **Rosiptor Acetate** (formerly AQX-1125) is a first-in-class, orally bioavailable, small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) enzyme. SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in driving inflammatory responses. By activating SHIP1, **Rosiptor Acetate** aimed to provide a novel therapeutic approach for a variety of inflammatory conditions. Despite promising preclinical data, the clinical development of **Rosiptor Acetate** was halted following disappointing results in a Phase 3 trial for chronic bladder pain.[1] This guide provides a comprehensive overview of the preclinical data and scientific rationale behind the development of **Rosiptor Acetate** as an anti-inflammatory agent.

Mechanism of Action: Targeting the PI3K Pathway through SHIP1 Activation

The primary mechanism of action of **Rosiptor Acetate** is the activation of SHIP1.[2][3][4] SHIP1 is predominantly expressed in hematopoietic cells and acts as a key homeostatic regulator of immune cell function. It functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade, to phosphatidylinositol (3,4)-bisphosphate (PIP2). The over-activation of the PI3K pathway is a hallmark of many inflammatory diseases, leading to the production of pro-inflammatory cytokines and the migration of immune cells to sites of inflammation.[2] By enhancing the catalytic activity of SHIP1, **Rosiptor Acetate** reduces the levels of PIP3, thereby dampening

the downstream signaling of key effectors like Akt, which ultimately leads to a reduction in the inflammatory response.

The following diagram illustrates the central role of **Rosiptor Acetate** in the SHIP1-mediated inhibition of the PI3K signaling pathway.



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Fig. 1: Rosiptor Acetate Signaling Pathway

Preclinical Efficacy: In Vitro and In Vivo Data

Rosiptor Acetate demonstrated a broad range of anti-inflammatory activities in various preclinical models.

In Vitro Studies

In vitro experiments confirmed the direct activation of SHIP1 by **Rosiptor Acetate** and its downstream consequences on inflammatory cell functions.

Assay	Cell Type / System	Key Findings	Reference
SHIP1 Enzyme Activity	Recombinant human SHIP1	Increased catalytic activity of full-length SHIP1. No effect on SHIP1 with C2 domain deletion.	
Akt Phosphorylation	MOLT-4 (SHIP1-proficient) and Jurkat (SHIP1-deficient) cells	Concentration-dependent inhibition of IGF-1-mediated Akt phosphorylation in MOLT-4 cells. No effect in Jurkat cells.	
Cytokine Production	Murine splenocytes stimulated with anti-CD3/CD28	Concentration-dependent decrease in the production of multiple pro-inflammatory cytokines, including GM-CSF, IFN- γ , IL-2, IL-6, and TNF- α .	
Mast Cell Degranulation	Bone marrow-derived mast cells (BMMCs)	Inhibition of IgE-mediated degranulation in SHIP1 ^{+/+} BMMCs.	
Leukocyte Chemotaxis	Human mononuclear cells	Concentration-dependent inhibition of monocyte chemotaxis towards MCP-1.	

In Vivo Studies

Rosiptor Acetate was evaluated in several rodent models of inflammation, demonstrating significant anti-inflammatory effects when administered orally.

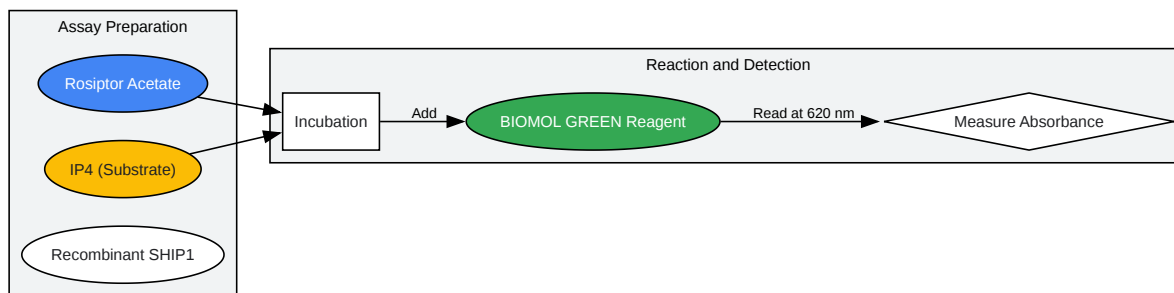
Animal Model	Species	Key Findings	Reference
Passive Cutaneous Anaphylaxis (PCA)	Mouse	Dose-dependent reduction of edema formation.	
LPS-Induced Lung Inflammation	Mouse	Dose-dependent decrease in total leukocyte and neutrophil infiltration into the bronchoalveolar lavage (BAL) fluid. Efficacy was dependent on the presence of SHIP1.	
Ovalbumin (OVA)-Induced Airway Inflammation	Rat	Suppression of airway inflammation at doses ranging from 0.1-10 mg/kg.	
Cigarette Smoke-Induced Airway Inflammation	Mouse	Significant reduction in neutrophil infiltration into the BAL fluid at a dose of 30 mg/kg.	

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

SHIP1 Enzyme Activity Assay

A malachite green-based assay was utilized to assess the enzymatic activity of recombinant human SHIP1.



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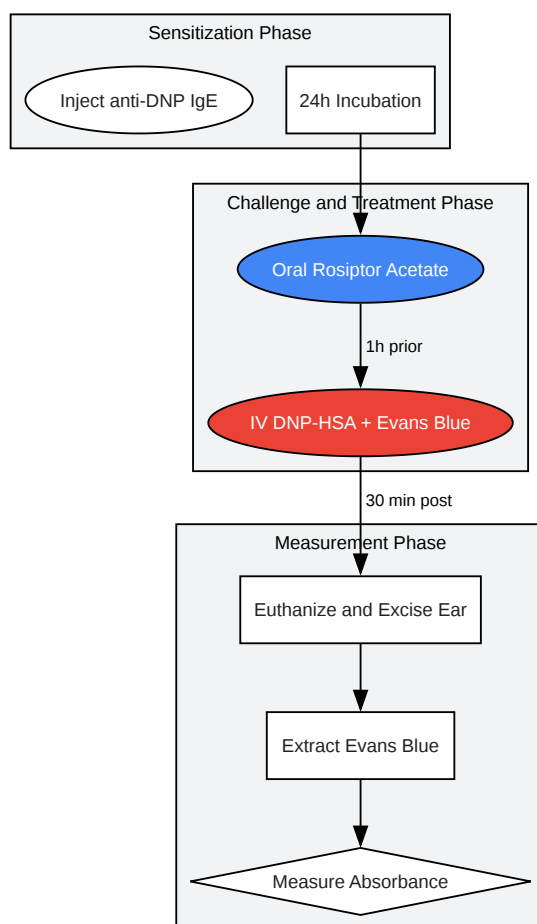
Fig. 2: SHIP1 Enzyme Activity Assay Workflow

Protocol:

- Recombinant 6-His-tagged human SHIP1 was incubated with varying concentrations of **Rosiptor Acetate**.
- The enzymatic reaction was initiated by the addition of the substrate, 1,3,4,5-inositol-tetrakisphosphate (IP4).
- The amount of inorganic phosphate released was quantified by adding BIOMOL GREEN™ reagent.
- The absorbance was measured to determine the level of SHIP1 activity.

Passive Cutaneous Anaphylaxis (PCA) in Mice

This model assesses the ability of a compound to inhibit an IgE-mediated inflammatory response in the skin.



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Fig. 3: Passive Cutaneous Anaphylaxis Workflow

Protocol:

- Mice were passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear.
- 24 hours later, **Rosiptor Acetate** was administered orally.
- One hour after drug administration, a solution containing DNP-human serum albumin (HSA) and Evans blue dye was injected intravenously to induce an anaphylactic reaction.
- The amount of dye extravasation in the ear, a measure of edema, was quantified to assess the anti-inflammatory effect of the compound.

LPS-Induced Lung Inflammation in Mice

This model is used to evaluate the effect of a compound on acute lung inflammation induced by bacterial endotoxin.

Protocol:

- Mice were administered **Rosiptor Acetate** orally.
- Two hours after treatment, mice were challenged with an intratracheal instillation of lipopolysaccharide (LPS).
- 24 hours post-LPS challenge, bronchoalveolar lavage (BAL) was performed to collect fluid from the lungs.
- The total number of leukocytes and neutrophils in the BAL fluid was determined to quantify the extent of inflammation.

Conclusion

Rosiptor Acetate, a novel SHIP1 activator, demonstrated robust anti-inflammatory properties in a range of preclinical models by effectively downregulating the PI3K signaling pathway. The in vitro and in vivo data provided a strong scientific rationale for its development as a therapeutic for inflammatory diseases. However, the failure to meet the primary endpoint in a Phase 3 clinical trial for interstitial cystitis/bladder pain syndrome led to the discontinuation of its development. Despite this outcome, the extensive preclinical characterization of **Rosiptor Acetate** provides valuable insights into the therapeutic potential of SHIP1 activation as a strategy for the treatment of inflammatory disorders and serves as an important case study for future drug development efforts targeting this pathway.

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